molecular formula C9H17NO2 B13176295 N,2,6-Trimethyloxane-4-carboxamide

N,2,6-Trimethyloxane-4-carboxamide

Cat. No.: B13176295
M. Wt: 171.24 g/mol
InChI Key: DYLHHYVBBCCZTQ-UHFFFAOYSA-N
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Description

N,2,6-Trimethyloxane-4-carboxamide is a chemical compound with the CAS Registry Number 1865058-96-3 and a molecular formula of C9H17NO2, corresponding to a molecular weight of 171.24 g/mol . It is supplied as a high-purity reagent intended solely for research purposes in laboratory settings. Compounds with the oxane (tetrahydropyran) carboxamide scaffold are of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. Research into structurally related compounds highlights the potential of such scaffolds in modulating enzyme activity and serving as core structures in inhibitor design . For instance, carboxamide derivatives are frequently explored for their ability to interact with biological targets through hydrogen bonding and lipophilic interactions, which can be crucial for achieving potent inhibitory effects . The specific stereochemistry of the methyl substituents on the oxane ring may influence the compound's three-dimensional conformation and its subsequent interaction with target proteins, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key synthetic intermediate or as a starting point for the design and synthesis of new molecular entities. It is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures and cold-chain storage are recommended to preserve the integrity of the product .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N,2,6-trimethyloxane-4-carboxamide

InChI

InChI=1S/C9H17NO2/c1-6-4-8(9(11)10-3)5-7(2)12-6/h6-8H,4-5H2,1-3H3,(H,10,11)

InChI Key

DYLHHYVBBCCZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)C(=O)NC

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Oxane Core

The initial step involves cyclization of suitable precursors, such as glycols or diols , under acidic or basic conditions, to form the tetrahydrofuran ring. Methylation at the 2- and 6-positions can be achieved via selective methylation using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).

Reaction Conditions:

  • Solvent: Acetone or DMF
  • Methylating agent: Methyl iodide (CH₃I)
  • Base: Potassium carbonate (K₂CO₃)
  • Temperature: 25–50°C
  • Duration: 12–24 hours

Outcome: Formation of 2,6-dimethyl tetrahydrofuran derivatives.

Step 2: Functionalization at the 4-Position

The methylated oxane ring undergoes oxidation or halogenation at the 4-position, followed by substitution with an amine or amide precursor. Common reagents include:

  • Nitrating agents for oxidation
  • Nucleophilic amines for substitution

Preparation Method 2: Direct Synthesis via Multi-Component Reactions

Step 1: Methylation of Precursors

Starting from commercially available 2,6-dimethyl-4-hydroxytetrahydrofuran , methylation at the 4-position can be achieved via methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Step 2: Carboxylation and Amidation

The methylated oxane derivative is then subjected to carboxylation using reagents like carbon dioxide under pressure, often in the presence of catalysts such as copper salts or phase transfer catalysts .

Following carboxylation, the carboxylic acid intermediate is converted into an acyl chloride or ester, which then reacts with ammonia or primary amines to form the corresponding carboxamide .

Reaction Conditions:

  • CO₂ pressure: 10–30 atm
  • Temperature: 80–120°C
  • Catalyst: Copper or other transition metals
  • Amide formation: Using ammonia or primary amines at 0–50°C

Purification and Characterization

The final product, N,2,6-Trimethyloxane-4-carboxamide , is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N,2,6-Trimethyloxane-4-carboxamide can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N,2,6-Trimethyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N,2,6-Trimethyloxane-4-carboxamide can be compared with other carboxamide derivatives, such as:

These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in its respective fields.

Biological Activity

N,2,6-Trimethyloxane-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a carboxamide functional group. Its chemical formula can be represented as follows:

CxHyN\text{C}_x\text{H}_y\text{N}

The specific arrangement of methyl groups and the carboxamide moiety contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Antitumor Activity

The compound has also been evaluated for its antitumor effects. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)10Significant inhibition
A549 (Lung)15Moderate inhibition
HeLa (Cervical)12Significant inhibition

The results indicate that this compound may interfere with cell proliferation and induce apoptosis in cancer cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and tumor cell growth.
  • Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : The presence of methyl groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers tested this compound against multi-drug resistant bacterial strains. The study found that the compound effectively reduced bacterial load in infected models, highlighting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects. The trial emphasized the need for further research into dosage optimization and combination therapies.

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